molecular formula C4H2BClF3KS B1512884 Potassium (5-chlorothiophen-2-yl)trifluoroborate CAS No. 1190883-05-6

Potassium (5-chlorothiophen-2-yl)trifluoroborate

Cat. No. B1512884
CAS RN: 1190883-05-6
M. Wt: 224.48 g/mol
InChI Key: CBFRQOVNXITSBL-UHFFFAOYSA-N
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Description

Potassium (5-chlorothiophen-2-yl)trifluoroborate is a potent and dynamic compound that finds its essential utility in the realms of biomedicine, where it fervently aids in the exigent endeavor of drug development against a spectrum of afflictions .


Synthesis Analysis

The synthesis of this compound involves a reflux process under an argon atmosphere. The process includes the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane and water for 7 hours . The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the final product .


Molecular Structure Analysis

The molecular formula of this compound is C4H2BClF3KS. It has a molecular weight of 224.48 .


Chemical Reactions Analysis

This compound is used in a variety of cross-coupling reactions, including Negishi cross-coupling, Nickel-catalyzed cross-coupling, and Suzuki cross-coupling .


Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 5. It has a molar refractivity of 38.04 and a topological polar surface area (TPSA) of 28.24 Ų . It is moderately soluble with a solubility of 0.0179 mg/ml .

Scientific Research Applications

Role in Organic Synthesis

Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in the formation of carbon-carbon bonds in organic synthesis. These compounds serve as stable, easily handled sources of organoboron, facilitating the formation of biaryl compounds, which are core structures in many pharmaceuticals, agrochemicals, and organic materials. For example, the development of air-stable potassium alkynyltrifluoroborates for aryl alkynylation demonstrates their utility in creating complex organic molecules with high precision and efficiency (Molander, Katona, & Machrouhi, 2002).

Advancements in Material Science

Potassium trifluoroborates also find applications in material science, particularly in the development of new materials with unique properties. For instance, the synthesis of novel dimeric o-carboranyl triarylborane compounds, which exhibit intriguing ratiometric color-tunable sensing capabilities through aggregation-induced emission by fluoride anions, highlights the role of potassium salts in creating advanced sensory materials (Choi et al., 2016).

Contributions to Green Chemistry

The use of potassium trifluoroborates in aqueous media for cross-coupling reactions signifies a shift towards more environmentally benign processes in chemical synthesis. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous solvents and promoting safer, more sustainable chemical practices (Alacid & Nájera, 2008).

Safety and Hazards

The safety data sheet indicates that Potassium (5-chlorothiophen-2-yl)trifluoroborate may cause respiratory irritation. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFRQOVNXITSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BClF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746452
Record name Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190883-05-6
Record name Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-chlorothiophene-5-trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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